molecular formula C19H24ClN3O B1193461 RO330-0802/001 hydrochloride

RO330-0802/001 hydrochloride

Cat. No.: B1193461
M. Wt: 345.87
InChI Key: OYPSAMWVIBGRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO330-0802/001 hydrochloride is a hydrochloride salt of a pharmacological compound, likely under preclinical or clinical investigation. Hydrochloride salts, such as those of trazodone or amitriptyline, are well-documented for improving pharmacokinetic profiles and facilitating oral administration . This compound may follow similar formulation principles, leveraging the counterion’s properties for optimized delivery and efficacy.

Properties

Molecular Formula

C19H24ClN3O

Molecular Weight

345.87

IUPAC Name

4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride

InChI

InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H

InChI Key

OYPSAMWVIBGRMV-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(CC2=CC=C(NC3=NCCN3)C=C2)C=C1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO330-0802/001;  RO 330-0802/001;  RO-330-0802/001;  RO330-0802/001 hydrochloride;  RO330-0802/001HCl.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Compound Name CAS Number Molecular Formula Pharmacological Class Key Properties/Applications References
Trazodone Hydrochloride 25332-39-2 C₁₉H₂₂ClN₅O·HCl Serotonin antagonist/reuptake inhibitor Antidepressant; impurity profiling
Amitriptyline Hydrochloride 549-18-8 C₂₀H₂₃N·HCl Tricyclic antidepressant Stability in HPLC analysis; oral use
TGR-1202 Hydrochloride 1532533-78-0 Not specified Investigational agent Potential oncology applications
Golcadomide Hydrochloride 2639939-36-7 C₂₈H₃₀FN₅O₅·HCl Kinase inhibitor (hypothesized) Complex structure; preclinical study
RS 67506 Hydrochloride 168986-61-6 Not specified Reference standard Drug impurity/research reagent
Anagrelide Impurity A HCl 2512201-53-3 C₁₁H₁₄Cl₂N₂O₂·HCl Anagrelide-related impurity Quality control in ANDA submissions

Pharmacokinetic and Stability Comparisons

  • Amitriptyline Hydrochloride : Demonstrated 98–102% accuracy in RP-HPLC assays and stability under varying pH conditions .
  • Trazodone Hydrochloride : Impurity profiles (e.g., Trazodone N-Oxide Hydrochloride) are rigorously monitored to comply with regulatory standards .
  • Dosulepin Hydrochloride : Repeatability data showed <2% RSD in HPLC methods, emphasizing reliable quantification .
  • Methylphenidate Hydrochloride : Forced degradation studies revealed susceptibility to oxidative stress, guiding formulation safeguards .

RO330-0802/001 hydrochloride would likely require similar stability-indicating assays (e.g., HPLC) and impurity controls, as seen in and .

Research Findings and Methodological Insights

Analytical Techniques

  • RP-HPLC Validation : Methods for amitriptyline and gabapentin hydrochlorides achieved >99% precision, supporting their adoption for RO330-0802/001 quantification .
  • Dissolution Kinetics : Famotidine hydrochloride followed first-order release kinetics, a model applicable to RO330-0802/001 for sustained-release formulations .
  • Impurity Profiling : Trazodone impurities (e.g., 4-(3-Chlorophenyl)-piperazine derivatives) were characterized using advanced chromatographic techniques .

Formulation Challenges

  • Solubility Enhancement : Hydrochloride salts like nicotinic acid HCl (CAS 636-79-3) rely on salt formation to improve aqueous solubility, a strategy relevant to RO330-0802/001 .
  • Excipient Interactions : Methylphenidate HCl’s compatibility with glycerin underscores the need for excipient screening in liquid formulations .

Q & A

What validated analytical methods are recommended for quantifying RO330-0802/001 hydrochloride in pharmaceutical formulations? (Basic)

Methodological Answer:
High-performance liquid chromatography (HPLC) is a widely validated method for quantifying hydrochlorides in formulations. For example, a reversed-phase C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ potassium dihydrogen phosphate and methanol (70:30) at 1 mL·min⁻¹ flow rate and UV detection at 207 nm has been used for similar compounds . Key validation parameters include:

  • Linearity : Ensure calibration curves span 1–10 μg·mL⁻¹ (r² ≥ 0.999).
  • Recovery Rates : Validate via spiked samples (e.g., low, medium, high concentrations) with recoveries of 99.67–100.1% .
  • Precision : Calculate relative standard deviations (RSD) for intraday/interday analyses (target ≤ 2%) .

How can researchers ensure sample stability of this compound under varying storage conditions? (Basic)

Methodological Answer:
Stability studies should follow ICH guidelines, focusing on:

  • Temperature Sensitivity : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar hydrochlorides .
  • Light Exposure : Use amber vials to avoid photodegradation, as UV light can alter hydrochloride stability .
  • Solution Stability : For aqueous solutions, test pH dependence (e.g., pH 3–7) and use stabilizers like antioxidants (e.g., sodium metabisulfite) if degradation occurs .

What strategies are effective for designing a factorial experiment to optimize this compound formulations? (Advanced)

Methodological Answer:
A factorial design approach, as demonstrated in hydrogel development for other hydrochlorides, involves:

  • Variable Selection : Critical factors (e.g., polymer concentration, crosslinker ratio) identified via preliminary screening .
  • Response Surface Methodology (RSM) : Use central composite design to model interactions between variables (e.g., viscosity, drug release kinetics) .
  • Statistical Validation : Analyze via ANOVA (p < 0.05 for significance) and optimize using desirability functions to balance multiple responses (e.g., dissolution rate vs. mechanical strength) .

How should researchers address contradictions in pharmacokinetic data for this compound across preclinical studies? (Advanced)

Methodological Answer:
Resolve discrepancies through:

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, assessing variables like dosing regimens, animal models, and analytical techniques .
  • In Vitro-In Vivo Correlation (IVIVC) : Validate absorption differences using Caco-2 cell models or artificial membranes to isolate bioavailability factors .
  • Confounder Analysis : Evaluate batch-to-batch variability (e.g., impurity profiles) via LC-MS to rule out synthesis-related inconsistencies .

What in vivo experimental design principles are critical for evaluating this compound’s therapeutic efficacy? (Advanced)

Methodological Answer:

  • Disease Model Selection : Use validated models (e.g., chemically induced or genetic models) aligned with the compound’s hypothesized mechanism .
  • Dose Escalation : Apply the 3Rs principle (reduction, refinement, replacement) with pilot studies to determine the minimum effective dose .
  • Endpoint Rigor : Include dual endpoints (e.g., biomarker reduction + behavioral outcomes) and blinded histopathological assessments to reduce bias .

How can researchers systematically review literature to identify gaps in this compound’s pharmacological profile? (Basic)

Methodological Answer:

  • Database Search : Use PubMed/Scopus with MeSH terms (e.g., “RO330-0802 hydrochloride AND pharmacokinetics”) and Boolean operators .
  • Critical Appraisal : Apply AMSTAR-2 criteria to prioritize peer-reviewed studies with rigorous methodologies over preprint data .
  • Gap Analysis : Map findings using SWOT tables to highlight understudied areas (e.g., long-term toxicity, drug-drug interactions) .

What protocols ensure reproducibility in synthesizing this compound derivatives? (Advanced)

Methodological Answer:

  • Synthetic Route Documentation : Publish detailed step-by-step protocols, including reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., column chromatography gradients) .
  • Batch Records : Track lot numbers of starting materials (e.g., purity ≥ 98%) and intermediates using NMR/HPLC for structural confirmation .
  • Open Science Practices : Share raw spectral data (e.g., via Zenodo) and participate in peer-validation initiatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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